2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 2-methoxyaniline, benzoyl chloride, and a suitable chiral auxiliary to ensure the correct stereochemistry.
Formation of Intermediate: The first step involves the acylation of 2-methoxyaniline with benzoyl chloride to form an intermediate benzamide derivative.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with a chiral auxiliary and 3-methyl-1-oxobutan-2-yl group to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The benzamide group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), appropriate solvents (e.g., dichloromethane, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted benzamide compounds.
Scientific Research Applications
2-Benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzamido-N-[(2S)-3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide
- 2-Benzamido-N-[(2S)-1-(2-chloroanilino)-3-methyl-1-oxobutan-2-yl]benzamide
- 2-Benzamido-N-[(2S)-1-(2-fluoroanilino)-3-methyl-1-oxobutan-2-yl]benzamide
Uniqueness
2-Benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide is unique due to the presence of the methoxyaniline group, which imparts specific chemical and biological properties
Properties
CAS No. |
473801-79-5 |
---|---|
Molecular Formula |
C26H27N3O4 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C26H27N3O4/c1-17(2)23(26(32)28-21-15-9-10-16-22(21)33-3)29-25(31)19-13-7-8-14-20(19)27-24(30)18-11-5-4-6-12-18/h4-17,23H,1-3H3,(H,27,30)(H,28,32)(H,29,31)/t23-/m0/s1 |
InChI Key |
YIAJLKOWFCTZOS-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=CC=C1OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.